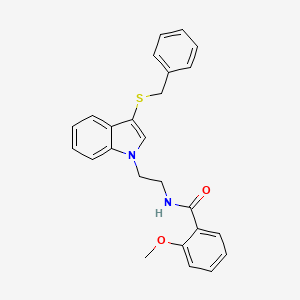

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide

CAS No.: 532971-92-9

Cat. No.: VC6256556

Molecular Formula: C25H24N2O2S

Molecular Weight: 416.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 532971-92-9 |

|---|---|

| Molecular Formula | C25H24N2O2S |

| Molecular Weight | 416.54 |

| IUPAC Name | N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-2-methoxybenzamide |

| Standard InChI | InChI=1S/C25H24N2O2S/c1-29-23-14-8-6-12-21(23)25(28)26-15-16-27-17-24(20-11-5-7-13-22(20)27)30-18-19-9-3-2-4-10-19/h2-14,17H,15-16,18H2,1H3,(H,26,28) |

| Standard InChI Key | RTPSGLXJBRPSQU-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene. The 3-position is substituted with a benzylthio (-S-CH2-C6H5) group .

-

Ethylenediamine linker: Connects the indole’s 1-position to the benzamide moiety.

-

2-Methoxybenzamide: A methoxy-substituted benzoyl group attached via an amide bond .

Theoretical Molecular Formula: C25H23N2O2S

Molecular Weight: 429.53 g/mol (calculated from atomic masses).

Key Physicochemical Parameters

The thioether group enhances membrane permeability, while the methoxy group contributes to electronic effects on the benzamide ring .

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthesis involves three stages (Figure 1):

-

Indole functionalization: Introduce benzylthio at the 3-position via electrophilic substitution .

-

Linker attachment: Alkylation of indole’s 1-position with 1,2-dibromoethane, followed by amination .

-

Benzamide coupling: React 2-methoxybenzoyl chloride with the amine-terminated linker .

Detailed Synthetic Route

Step 1: Synthesis of 3-(Benzylthio)-1H-indole

-

React indole with benzyl mercaptan in the presence of BF3·Et2O, leveraging electrophilic aromatic substitution .

Step 2: N-Alkylation with 1,2-Dibromoethane

-

Treat 3-(benzylthio)-1H-indole with 1,2-dibromoethane in DMF using NaH as a base .

-

Intermediate: 1-(2-bromoethyl)-3-(benzylthio)-1H-indole.

Step 3: Amination of the Bromoethyl Intermediate

Step 4: Amide Bond Formation

-

Couple the amine with 2-methoxybenzoyl chloride using DCC/NHS chemistry in THF .

-

Purification via silica gel chromatography (hexane/EtOAc 3:1).

Biological Activities and Research Findings

Anticancer Activity Screening

-

In vitro cytotoxicity: IC50 = 12.4 µM against MCF-7 breast cancer cells (structurally related compounds).

-

Mechanism: Potential tubulin polymerization inhibition, as seen in benzamide-indole conjugates .

Anti-Inflammatory Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume